N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide
Description
N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with acetamide groups.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-9-7-16(8-10-18)11-21(28)25-23-19-14-31-15-20(19)26-27(23)13-22(29)24-12-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMRPLNPPHLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzyl and acetamido groups. Common reagents used in these reactions include various amines, acyl chlorides, and benzyl halides. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler analogs with fewer functional groups.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Several studies have indicated that N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Research suggests that the compound may target specific signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory cytokines and reduce markers of inflammation in various tissues. This makes it a candidate for further investigation in the treatment of chronic inflammatory diseases.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents.
Therapeutic Potential
-
Neurological Disorders
- There is emerging evidence that this compound may have neuroprotective effects. Research indicates it could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and neuroinflammation.
-
Pain Management
- The compound's analgesic properties have been explored in pain models. It may provide relief from pain through mechanisms involving the modulation of pain pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis. |
| Study 3 | Neuroprotection | Showed promise in reducing neurodegeneration in experimental models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a class of molecules where the thienopyrazole core is functionalized with acetamide side chains. Key structural analogues include:
- N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide: This analogue replaces the thienopyrazole with a tetrazole ring, which alters electronic density and hydrogen-bonding capacity.
- 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives: These compounds feature a benzooxazine core instead of thienopyrazole. The oxazine ring introduces additional hydrogen-bond acceptors, which may enhance interactions with biological targets but reduce metabolic stability due to increased susceptibility to hydrolysis .
Table 1: Key Structural and Functional Differences
*LogP values estimated using fragment-based methods.
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXT) have revealed that thienopyrazole derivatives exhibit distinct packing patterns due to their planar core and substituent flexibility . For example:
Biological Activity
N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H25N3O5S. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | Benzyl and 4-methoxyphenyl groups |
| Functional Groups | Acetamido and acetamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}. For instance, Mannich bases derived from similar structures have shown significant antiproliferative activity against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These compounds exhibited IC50 values indicating effective inhibition of cell growth .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Enzyme Activity : Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, preventing further proliferation.
Anti-inflammatory Effects
The compound's thieno[3,4-c]pyrazole structure is also associated with anti-inflammatory properties. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Study 1: Antitumor Activity
In a study evaluating the antitumor effects of thieno[3,4-c]pyrazole derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The study reported a reduction in tumor volume by approximately 60% compared to controls after treatment for four weeks. Histological analyses revealed decreased proliferation markers within treated tumors .
Study 2: Inhibition of Kinase Activity
Another study focused on the kinase inhibitory activity of related benzamide derivatives. Compounds were screened against RET kinase, with some showing IC50 values in the low micromolar range. This suggests that this compound may possess similar inhibitory effects on key signaling pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
